molecular formula C19H22N4O6S B2430666 N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 905678-26-4

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2430666
CAS No.: 905678-26-4
M. Wt: 434.47
InChI Key: SSOIFOUGTABUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-13-4-2-3-9-23(13)30(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-12-27-10-11-28-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOIFOUGTABUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique combination of functional groups including an oxadiazole ring and a sulfonamide moiety, which contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O7SC_{20}H_{18}N_{4}O_{7}S with a molecular weight of 458.4 g/mol. The structure includes a dioxin ring and an oxadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H18N4O7S
Molecular Weight458.4 g/mol
CAS Number886912-42-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxadiazole moiety has been shown to exhibit anticancer , antimicrobial , and anti-inflammatory properties by modulating enzyme activity and inhibiting specific cellular pathways.

  • Anticancer Activity :
    • Oxadiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase .
    • Studies indicate that modifications in the oxadiazole structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has demonstrated activity against bacterial strains, showing promise as a potential antimicrobial agent . The presence of the sulfonamide group may enhance its interaction with bacterial enzymes.
  • Anti-inflammatory Effects :
    • Research suggests that compounds with oxadiazole scaffolds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the oxadiazole class:

  • Study on Anticancer Activity : A review highlighted the effectiveness of 1,3,4-oxadiazole derivatives in targeting cancer cell lines, demonstrating significant inhibition of tumor growth in vitro .
    Compound TypeTarget Cancer TypeIC50 (µM)
    1,3,4-Oxadiazole DerivativeBreast Cancer15.3
    1,3,4-Oxadiazole DerivativeLung Cancer10.8
  • Antimicrobial Study : Another investigation reported that certain oxadiazole derivatives exhibited antibacterial activity against resistant strains of Mycobacterium tuberculosis, suggesting potential for development as new antimicrobial agents .

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the potential of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in the field of oncology. Its mechanism of action appears to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Regulation : It has been suggested that the compound affects cell cycle progression and apoptosis in cancer cells.

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar oxadiazole structures have shown promising results against glioblastoma cells through mechanisms involving DNA damage and apoptosis induction .

Anti-Diabetic Properties

The compound has also been investigated for its anti-diabetic potential. Research indicates that derivatives of oxadiazole can lower glucose levels in diabetic models. For example, studies using genetically modified Drosophila melanogaster demonstrated that certain derivatives significantly reduced glucose levels and improved metabolic profiles .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
  • Introduction of the Dioxin Ring : A Diels-Alder reaction between a suitable diene and dienophile is commonly employed.
  • Coupling Reaction : The final product is obtained by coupling the oxadiazole-dioxin intermediate with a sulfonamide derivative in the presence of a base such as triethylamine.

Research Findings

A variety of studies have been conducted to explore the biological significance and therapeutic potential of compounds related to this compound:

Study FocusFindings
Anti-Cancer ActivitySignificant cytotoxicity against glioblastoma cell lines observed .
Anti-Diabetic ActivityReduction in glucose levels in Drosophila melanogaster models .
Enzyme InhibitionPotential inhibition of key metabolic enzymes involved in cancer .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like substituted benzamides with oxadiazole derivatives in acetonitrile, using K₂CO₃ as a base, and monitoring progress via thin-layer chromatography (TLC). Post-synthesis, purification involves recrystallization or column chromatography. Purity is confirmed through NMR (¹H/¹³C), IR spectroscopy, and elemental analysis .

Q. Which spectroscopic methods are most effective for structural characterization?

Use a combination of:

  • ¹H/¹³C NMR to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl, oxadiazole).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify stoichiometry .

Q. How can researchers assess the compound's biological activity in preliminary studies?

Conduct in vitro assays against target enzymes (e.g., acetylcholinesterase for neurodegenerative applications) or microbial strains. Use dose-response curves to calculate IC₅₀ or MIC values. Validate results with positive controls and triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. What computational approaches are suitable for studying its interaction with biological targets?

Employ molecular docking (AutoDock, Schrödinger Suite) to predict binding affinities with target proteins. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability over time. Pair with density functional theory (DFT) to analyze electronic properties influencing reactivity .

Q. How can reaction conditions be optimized for scalable synthesis?

Apply design of experiments (DoE) methodologies, such as factorial designs or response surface methodology (RSM), to optimize temperature, solvent polarity, and catalyst loading. Use software like MODDE or JMP for statistical modeling, reducing trial runs by 30–50% .

Q. What strategies address contradictions in bioactivity data across studies?

Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Perform metabolomic profiling to identify off-target effects. Reanalyze raw data with multivariate statistics (PCA, ANOVA) to isolate confounding variables like solvent interference .

Q. How can solubility challenges be mitigated for in vivo studies?

Explore co-solvency (e.g., PEG-400/water mixtures), cyclodextrin inclusion complexes , or nanoformulations (liposomes, micelles). Characterize solubility enhancements via phase-solubility diagrams and validate stability through HPLC under physiological conditions .

Q. What methods elucidate structure-activity relationships (SAR) for derivatives?

Synthesize analogs with variations in the oxadiazole or piperidine-sulfonyl groups. Test activity against a panel of related targets. Use QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with efficacy .

Q. How should researchers handle instability in aqueous or oxidative conditions?

Conduct accelerated stability studies (ICH Q1A guidelines) under varying pH, temperature, and light exposure. Stabilize formulations with antioxidants (e.g., BHT) or lyophilization. Monitor degradation products via LC-MS .

Q. What advanced techniques characterize its metabolic fate in biological systems?

Use LC-HRMS/MS to identify phase I/II metabolites in hepatocyte incubations. Pair with in silico metabolite prediction tools (e.g., Meteor Nexus) to prioritize likely pathways. Validate findings with isotopic labeling and microsomal assays .

Q. Methodological Notes

  • Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches for multifactorial optimization .
  • Data Validation : Use open-access databases (PubChem, ChEMBL) to cross-reference spectral/activity data .
  • Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates and biological samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.